

Roxatidine Degradation by UV/NH₂Cl

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Compound Focus: Roxatidine

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The **UV/Monochloramine (UV/NH₂Cl)** process effectively degrades various Histamine H₂-Receptor Antagonists (HRAs), including **roxatidine**. The table below summarizes the degradation kinetics and key reactive species involved [1].

Property	Description / Value
General Degradation	Effectively degraded by the UV/NH ₂ Cl process.
Primary Reactive Species	Hydroxyl radicals (·OH), chlorine atoms (Cl·), and nitric oxide radicals (·NO).
k (·OH)	(14.6×10^9 , $\text{M}^{-1}\text{s}^{-1}$)
k (Cl·)	(12.3×10^9 , $\text{M}^{-1}\text{s}^{-1}$)
k (·NO)	(11.1×10^4 , $\text{M}^{-1}\text{s}^{-1}$)
Key Influencing Factor	Bicarbonate/carbonate ions (HCO ₃ ⁻ /CO ₃ ²⁻) scavenge radicals but can promote ·NO generation.
DBP Formation	Treatment can generate disinfection byproducts (DBPs); N-nitrosodimethylamine (NDMA) formation potential is moderate compared to other HRAs.

Experimental Protocol: UV/NH₂Cl Degradation

This methodology can be adapted for studying **roxatidine** degradation [1].

- **Reagent Preparation:**
 - **NH₂Cl Stock Solution (3 mM):** Slowly add sodium hypochlorite (NaClO) to an ammonium chloride (NH₄Cl) solution with an N:Cl molar ratio of 1.2:1 in pH 8.5 buffer. Stir for >40 minutes in the dark and stand for 1 hour before use. Confirm concentration by UV spectrophotometry.
- **Degradation Experiment:**
 - Prepare a **roxatidine** solution in a quartz reactor.
 - Add a predetermined volume of the NH₂Cl stock solution.
 - Irradiate the solution using a UV lamp (e.g., low-pressure Hg lamp, 254 nm).
 - Maintain constant stirring and control temperature (e.g., 25 °C).
- **Sample Analysis:**
 - At regular time intervals, collect samples from the reactor.
 - Immediately quench the residual NH₂Cl and radicals in the sample (e.g., with Na₂SO₃).
 - Analyze the samples using techniques like **High-Performance Liquid Chromatography (HPLC)** to determine the concentration of remaining **roxatidine** over time.

Analytical Methods for Degradation Products

The following techniques are used to identify transformation products and assess byproduct formation [1].

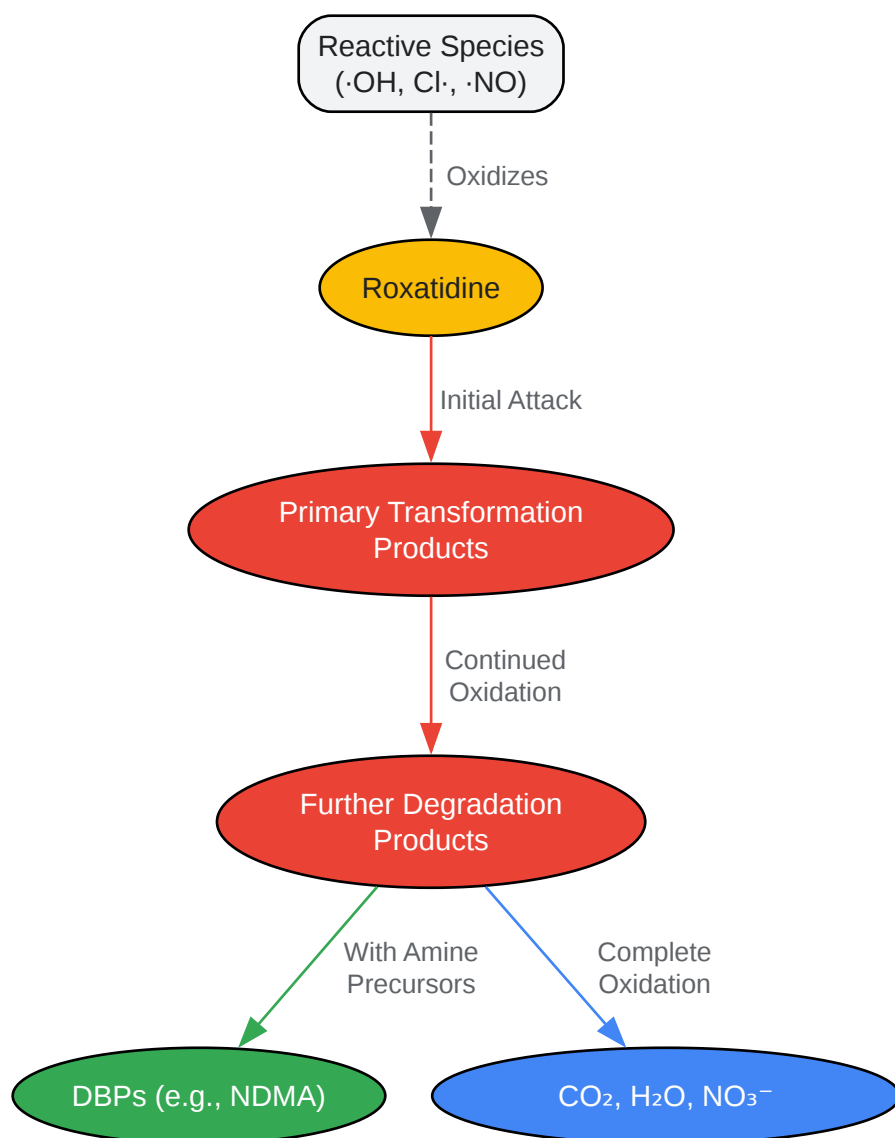
- **Product Identification:** Use **Liquid Chromatography coupled with Mass Spectrometry (LC-MS)**. By comparing the mass spectra of the samples before and after reaction, you can identify intermediate transformation products based on their molecular weights and fragmentation patterns.
- **Disinfection Byproduct (DBP) Analysis:** Monitor the formation potential of specific DBPs like **N-Nitrosodimethylamine (NDMA)** and **Trichloronitromethane (TCNM)**. This typically involves specialized sampling, sample enrichment, and analysis with **Gas Chromatography-Mass Spectrometry (GC-MS)**.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low Degradation Efficiency	Scavenging of reactive radicals by water matrices.	Characterize water composition (e.g., bicarbonate alkalinity, natural organic matter). Adjust oxidant dose or consider pre-treatment to remove scavengers [1].
High DBP Formation	Presence of precursor compounds from the drug or background water matrix.	Optimize the oxidant (NH ₂ Cl) dose to minimize excess. Evaluate the need for post-treatment filtration (e.g., activated carbon) to remove DBP precursors [1].
Inconsistent Kinetics	Variable water quality (pH, alkalinity) affecting radical pathways.	Control and buffer pH during experiments. Use kinetic modeling to account for the contribution of different radicals ($\cdot\text{OH}$, $\text{Cl}\cdot$, $\cdot\text{NO}$) under specific conditions [1].

Roxatidine Degradation Pathway

The diagram below outlines the general pathway for HRA degradation in UV/NH₂Cl systems. The core structure of **roxatidine** is attacked by radicals, leading to various transformation products [1].



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Key Experimental Considerations

- **Structural Sensitivity:** The degradation rate of HRAs is highly dependent on their specific molecular structure. Directly compare **roxatidine** with other HRAs to understand its unique reactivity [1].
- **Role of Carbonate:** Be aware that bicarbonate/carbonate ions, common in water, act as radical scavengers. This slows degradation but may uniquely promote the generation of $\cdot\text{NO}$ radicals, influencing the degradation pathway [1].
- **NDMA Caution:** While **roxatidine** has a **moderate** potential to form NDMA compared to other HRAs, its structure contains amine groups, which are NDMA precursors. Always measure NDMA formation in your specific experimental matrix [1].

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References

1. Structural dependent degradation of histamine H2-receptor ... [sciencedirect.com]

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